molecular formula C4H5Br2N3 B6165026 4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole CAS No. 942060-56-2

4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole

Cat. No. B6165026
CAS RN: 942060-56-2
M. Wt: 254.9
InChI Key:
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Description

4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole, also known as BBrM2MT, is a synthetic organic compound that has been used in various scientific research applications. It is a brominated triazole derivative with a unique molecular structure, which has made it a valuable tool for scientists. BBrM2MT has been used in the synthesis of a variety of compounds, including drugs and other organic molecules. It has also been used in the study of biochemical and physiological processes, as well as in the development of new laboratory experiments.

Scientific Research Applications

4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various organic compounds, including drugs and other small molecules. It has also been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of cell growth and differentiation. Additionally, 4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole has been used in the development of new laboratory experiments, such as the detection of specific proteins and the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of 4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as proteases and kinases. It is also believed to interact with certain proteins, such as transcription factors, which can affect gene expression. Additionally, it is thought that 4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole may interact with certain receptors, such as G-protein coupled receptors, which can affect cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. It has also been shown to interact with certain proteins, such as transcription factors, which can affect gene expression. Additionally, 4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole has been shown to interact with certain receptors, such as G-protein coupled receptors, which can affect cellular processes.

Advantages and Limitations for Lab Experiments

The use of 4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole in laboratory experiments offers a number of advantages. It is relatively inexpensive and easy to obtain, and it can be used in a variety of applications. Additionally, it is a stable compound and can be stored for long periods of time without degradation. However, there are some limitations to the use of 4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole in laboratory experiments. It is a brominated compound, which can be toxic if not handled properly. Additionally, it is a relatively small molecule, which can make it difficult to detect in certain experiments.

Future Directions

There are a number of potential future directions for research involving 4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole. One potential direction is to further explore its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications in drug discovery and development. Additionally, further research could be conducted to explore its potential use in the development of new laboratory experiments, such as the detection of specific proteins and the study of enzyme kinetics. Finally, further research could be conducted to explore its potential use in the synthesis of new organic compounds, such as drugs and other small molecules.

Synthesis Methods

4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole is synthesized through a process known as the Sonogashira coupling reaction. This reaction involves the combination of a bromoalkene, such as 4-bromo-5-methyl-2-methyl-2H-1,2,3-triazole, with an alkyne, such as ethyl acetylene, in the presence of a palladium catalyst. This process produces a carbon-carbon bond between the two reactants, resulting in the formation of 4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole. The reaction is typically carried out in an aqueous medium, such as water or ethanol, and can be conducted at ambient temperatures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole involves the reaction of 4-bromo-1,2,3-triazole with formaldehyde and hydrobromic acid.", "Starting Materials": [ "4-bromo-1,2,3-triazole", "Formaldehyde", "Hydrobromic acid" ], "Reaction": [ "To a solution of 4-bromo-1,2,3-triazole in methanol, add formaldehyde and hydrobromic acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with cold methanol and dry under vacuum to obtain 4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole." ] }

CAS RN

942060-56-2

Product Name

4-bromo-5-(bromomethyl)-2-methyl-2H-1,2,3-triazole

Molecular Formula

C4H5Br2N3

Molecular Weight

254.9

Purity

95

Origin of Product

United States

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